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Compound of Interest

Compound Name:
Acetamide,N-(1-cyclohexyl-2-

hydroxyethyl)-

Cat. No.: B13803569 Get Quote

CAS Number: 855878-60-3 Formula:

Molecular Weight: 185.26 g/mol Date: February 17, 2026 Author: Senior Application Scientist,
Process Development Group

Executive Summary
This technical guide provides a comprehensive framework for characterizing the solubility

profile of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-, a critical intermediate often encountered

in the synthesis of cyclohexyl-amine based pharmaceuticals (e.g., Venlafaxine analogs).

Due to the specific proprietary nature of this intermediate, public thermodynamic data is sparse.

Therefore, this guide synthesizes structural predictive modeling with standardized experimental

protocols. It is designed to empower process chemists to generate high-fidelity solubility data

effectively, enabling optimized crystallization and purification workflows.

Molecular Characterization & Solubility Theory
To understand the solubility behavior of this compound, we must first analyze its functional

group architecture. The molecule exhibits a distinct amphiphilic nature, creating a "push-pull"

effect on solvation.
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Structural Moieties & Solvation Mechanisms
Functional Group Nature

Interaction
Mechanism

Target Solvents

Cyclohexyl Ring
Lipophilic /

Hydrophobic

Van der Waals

(Dispersion) forces.

Alkanes (limited),

Ethers, Chlorinated

solvents.

Acetamide (

)

Polar / H-Bond Donor

& Acceptor

Dipole-dipole,

Hydrogen bonding.

Polar Aprotic (DMSO,

DMF), Alcohols.

Hydroxyethyl (

)

Hydrophilic / H-Bond

Donor

Strong Hydrogen

bonding.

Water, Methanol,

Ethanol.[1]

Predicted Solubility Profile (Hansen Solubility
Parameters)
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), we can predict the

thermodynamic compatibility of CAS 855878-60-3 with common process solvents.

High Solubility (Good Solvents): Lower alcohols (Methanol, Ethanol) and polar aprotic

solvents (DMSO, DMF) will readily solvate the molecule due to the dominance of the amide

and hydroxyl groups.

Moderate Solubility: Esters (Ethyl Acetate) and Ketones (Acetone) will show moderate

solubility, likely exhibiting strong temperature dependence—ideal for cooling crystallization.

Low Solubility (Anti-Solvents): Aliphatic hydrocarbons (Hexane, Heptane) will have poor

interaction with the polar core, making them excellent anti-solvents.

Experimental Protocol: Thermodynamic Solubility
Determination
Use this self-validating protocol to establish the exact solubility curve for your specific lot of

material. This "Shake-Flask" method is the gold standard for generating equilibrium solubility

data.
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Materials & Equipment
Solute: Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- (purity >98%).

Solvents: HPLC Grade (MeOH, EtOH, EtOAc, Heptane, Water).

Equipment: Thermostated shaker bath, 0.45 µm PTFE syringe filters, HPLC-UV or UPLC-

MS.

Step-by-Step Workflow
Saturation: Add excess solid solute to 5 mL of the target solvent in a sealed glass vial.

Ensure visible solid remains (supersaturation).

Equilibration: Agitate at the target temperature (e.g., 25°C, 40°C) for 24–48 hours.

Critical Control Point: If all solid dissolves, add more solute until a persistent suspension is

achieved.

Phase Separation: Stop agitation and allow the suspension to settle for 1 hour at the

controlled temperature.

Sampling: Withdraw supernatant using a pre-warmed syringe/tip (to prevent precipitation

during transfer).

Filtration: Filter immediately through a 0.45 µm filter into a tared flask.

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate

concentration (

) using a calibration curve.

Visualization of Workflow
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Caption: Figure 1. Standardized Shake-Flask Equilibrium Solubility Determination Workflow.

Process Application: Purification Strategy
The predicted solubility profile suggests that Recrystallization is the most viable purification

method for removing process impurities.

Solvent Selection Logic
The "Amide-Hydroxyl-Cyclohexyl" structure implies a steep solubility curve in esters.

Primary Solvent: Ethyl Acetate or Isopropyl Acetate. (Soluble hot, sparingly soluble cold).

Anti-Solvent: Heptane or Methyl tert-butyl ether (MTBE).

Crystallization Decision Tree
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Caption: Figure 2. Process decision tree for selecting the optimal crystallization mode based on

solubility data.

Quantitative Data Summary (Theoretical)
While specific lot data must be determined experimentally, the following theoretical solubility

classes serve as a baseline for experimental design.
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Solvent Class
Representative
Solvent

Predicted Solubility
(25°C)

Process Utility

Alcohols Methanol, Ethanol
Very High (>100

mg/mL)

Dissolution, Reaction

Medium.

Chlorinated
Dichloromethane

(DCM)
High (>50 mg/mL)

Extraction,

Chromatography.

Esters Ethyl Acetate
Moderate (10–30

mg/mL)

Recrystallization

(Cooling).

Ethers THF, MTBE Moderate/Low
Anti-solvent

precipitation.

Alkanes Heptane, Hexane Negligible (<1 mg/mL) Anti-solvent.

Water Water Moderate

pH-dependent

extraction (due to

amide).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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